
Columbium nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Columbium nickel, also known as niobium nickel, is a compound that combines the elements niobium (formerly known as columbium) and nickel. Niobium is a transition metal with the atomic number 41, and it is known for its high melting point, ductility, and resistance to corrosion. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its strength, ductility, and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of columbium nickel involves several synthetic routes, including metallothermic reduction, non-metallothermic reduction, and electrolysis of fused salts. One common method is the aluminothermic reduction process, where niobium oxide (Nb₂O₅) is reduced using aluminum powder. This process involves blending niobium oxide with aluminum powder and initiating an exothermic reaction to produce niobium metal and aluminum oxide (Al₂O₃) as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced through vacuum arc remelting and electron beam melting. These methods involve melting niobium and nickel together under high vacuum conditions to ensure purity and prevent oxidation. The resulting alloy is then cast into ingots or other desired shapes for further processing .
化学反应分析
Types of Reactions: Columbium nickel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with oxygen, where it forms a stable oxide layer that prevents further oxidation. This passivation process is beneficial for corrosion resistance .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids. For example, in the presence of oxygen at elevated temperatures, this compound forms niobium pentoxide (Nb₂O₅) and nickel oxide (NiO). In reduction reactions, hydrogen can be used to reduce niobium oxides to niobium metal .
Major Products Formed: The major products formed from the reactions of this compound include niobium pentoxide, nickel oxide, and various niobium-nickel alloys. These products are valuable for their high strength, corrosion resistance, and thermal stability .
科学研究应用
Columbium nickel has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and polymerization processes. In biology and medicine, this compound alloys are used in medical implants and devices due to their biocompatibility and resistance to corrosion .
In the industrial sector, this compound is used in the production of high-strength, low-alloy steels, which are essential for constructing pipelines, bridges, and other infrastructure. Additionally, this compound alloys are used in aerospace applications, such as jet engines and rocket components, due to their high-temperature stability and strength .
作用机制
The mechanism of action of columbium nickel involves its ability to form stable oxide layers that protect against corrosion and oxidation. At the molecular level, niobium and nickel atoms interact to create a strong, ductile alloy with enhanced mechanical properties. The presence of niobium in the alloy contributes to grain refinement and solid solution strengthening, while nickel provides additional strength through precipitation hardening .
相似化合物的比较
Similar Compounds: Similar compounds to columbium nickel include niobium-titanium, niobium-zirconium, and nickel-titanium alloys. These compounds share some properties with this compound, such as high strength, corrosion resistance, and thermal stability .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of niobium and nickel, which results in a compound with superior mechanical properties and resistance to high temperatures. This makes this compound particularly valuable in applications that require both strength and thermal stability, such as aerospace and industrial applications .
属性
CAS 编号 |
12034-55-8 |
|---|---|
分子式 |
NbNi |
分子量 |
151.600 g/mol |
IUPAC 名称 |
nickel;niobium |
InChI |
InChI=1S/Nb.Ni |
InChI 键 |
FEBJSGQWYJIENF-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


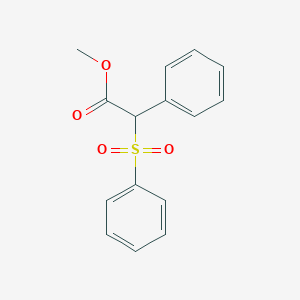
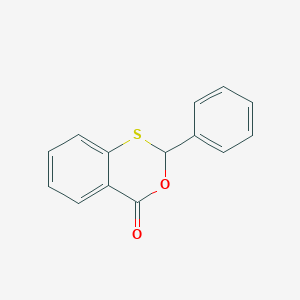
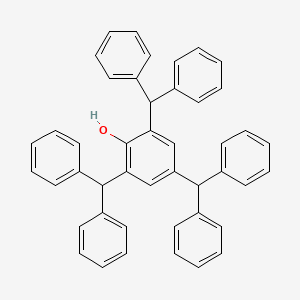
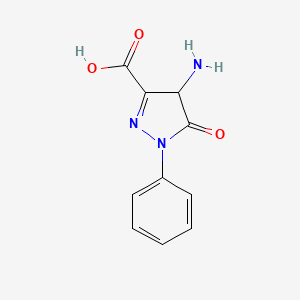

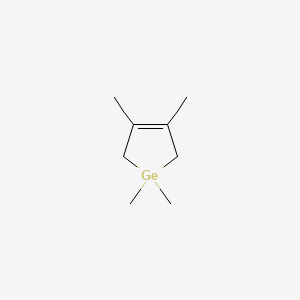

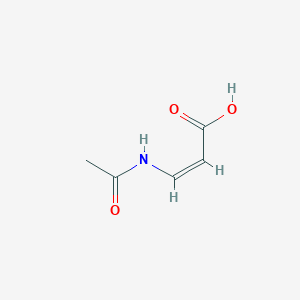
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

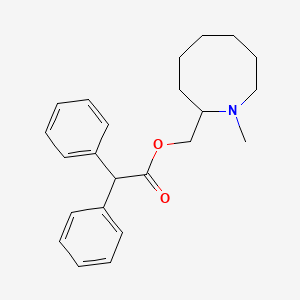
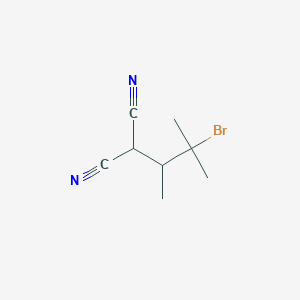
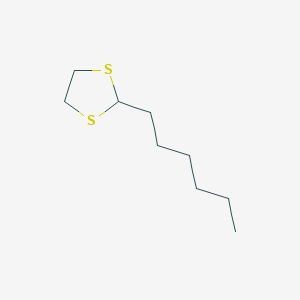
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
